molecular formula C10H8ClNO2 B1410975 2-(But-2-ynyloxy)nicotinoyl chloride CAS No. 1936017-45-6

2-(But-2-ynyloxy)nicotinoyl chloride

Cat. No.: B1410975
CAS No.: 1936017-45-6
M. Wt: 209.63 g/mol
InChI Key: SORKXLKDWNWADZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(But-2-ynyloxy)nicotinoyl chloride is an organic compound with the molecular formula C10H8ClNO2 It is a derivative of nicotinic acid and is characterized by the presence of a but-2-ynyloxy group attached to the nicotinoyl chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(But-2-ynyloxy)nicotinoyl chloride typically involves the following steps:

    Preparation of Nicotinoyl Chloride: Nicotinic acid is reacted with thionyl chloride (SOCl2) to form nicotinoyl chloride. This reaction is carried out under reflux conditions, and the excess thionyl chloride is removed by distillation.

    Formation of this compound: The nicotinoyl chloride is then reacted with 2-butyn-1-ol in the presence of a base such as pyridine. The reaction mixture is stirred at room temperature for several hours to yield this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(But-2-ynyloxy)nicotinoyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.

    Addition Reactions: The alkyne group can participate in addition reactions with electrophiles, such as halogens or hydrogen halides, to form dihaloalkanes or haloalkenes.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding ox

Properties

IUPAC Name

2-but-2-ynoxypyridine-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c1-2-3-7-14-10-8(9(11)13)5-4-6-12-10/h4-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SORKXLKDWNWADZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCOC1=C(C=CC=N1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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